molecular formula C11H13ClFN B13530181 3-(2-Chloro-4-fluorophenyl)piperidine CAS No. 1044769-14-3

3-(2-Chloro-4-fluorophenyl)piperidine

Cat. No.: B13530181
CAS No.: 1044769-14-3
M. Wt: 213.68 g/mol
InChI Key: MDEPMUVBWPEFCP-UHFFFAOYSA-N
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Description

3-(2-Chloro-4-fluorophenyl)piperidine is a chemical building block of significant interest in pharmaceutical and life science research. This fluorinated and chlorinated piperidine derivative serves as a key synthetic intermediate for the development of novel bioactive molecules. Piperidine scaffolds are fundamental in medicinal chemistry, often utilized in the discovery and development of central nervous system (CNS) agents and other therapeutics . The specific substitution pattern on the phenyl ring makes this compound a versatile precursor for structure-activity relationship (SAR) studies. Researchers value this compound for its potential in designing potent and selective ligands for various biological targets. The integration of the piperidine ring with a halogenated phenyl moiety is a common structural feature in compounds screened for a range of pharmacological activities, reflecting its importance in early-stage drug discovery . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1044769-14-3

Molecular Formula

C11H13ClFN

Molecular Weight

213.68 g/mol

IUPAC Name

3-(2-chloro-4-fluorophenyl)piperidine

InChI

InChI=1S/C11H13ClFN/c12-11-6-9(13)3-4-10(11)8-2-1-5-14-7-8/h3-4,6,8,14H,1-2,5,7H2

InChI Key

MDEPMUVBWPEFCP-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)C2=C(C=C(C=C2)F)Cl

Origin of Product

United States

Synthetic Methodologies for 3 2 Chloro 4 Fluorophenyl Piperidine and Its Analogs

Retrosynthetic Analysis of the 3-(2-Chloro-4-fluorophenyl)piperidine Core Structure

A retrosynthetic analysis of the this compound scaffold reveals several strategic disconnections for its construction. The primary approaches focus on either forming the C-C bond that attaches the aryl group to the piperidine (B6355638) ring or constructing the piperidine ring itself as the key step.

Common retrosynthetic pathways include:

Aryl-Ring Bond Disconnection: The most direct disconnection is at the C3-Aryl bond. This suggests a precursor such as a 3-halopiperidine or a piperidine-based organometallic reagent that can be coupled with a corresponding (2-chloro-4-fluorophenyl) partner. More advanced strategies involve the direct arylation of a piperidine precursor or its unsaturated counterpart, such as a dihydropyridine (B1217469). This approach is exemplified by modern cross-coupling reactions. nih.govsnnu.edu.cn

Piperidine Ring Disconnections (Cyclization Strategies):

C2-N and C6-N Disconnection: This is a very common strategy that envisions the piperidine ring being formed via the cyclization of a linear amine precursor containing the aryl group. This typically involves the double alkylation of a primary amine with a 1,5-dielectrophile or the reductive amination of a 1,5-dicarbonyl compound. dtic.mil

C2-C3 and N-C6 Disconnection: This pathway suggests a Mannich-type reaction or a Michael addition followed by cyclization. For instance, a precursor could be an enamine or enolate that reacts with an imine and a suitable three-carbon fragment to construct the ring. cdnsciencepub.com

C4-C5 Disconnection: An Aza-Diels-Alder or [4+2] cycloaddition approach falls under this category, where an imine (acting as the aza-diene or dienophile) reacts with a diene to form a tetrahydropyridine (B1245486) intermediate, which is subsequently reduced. dtic.milacs.org

These disconnections form the basis for the various synthetic strategies detailed in the following sections, with a significant emphasis on achieving stereocontrol.

Development of Stereoselective Synthetic Pathways

Achieving stereocontrol at the C3 position is paramount for synthesizing enantiomerically pure this compound. The primary strategies employed are asymmetric catalysis, the use of chiral auxiliaries, and diastereoselective reactions.

Asymmetric catalysis offers an efficient method for generating chiral piperidines by using a small amount of a chiral catalyst to induce high enantioselectivity. acs.org

A prominent example is the rhodium-catalyzed asymmetric synthesis of 3-arylpiperidines. snnu.edu.cnacs.org This method involves a three-step process starting from pyridine (B92270): (i) partial reduction to a dihydropyridine, (ii) a key Rh-catalyzed asymmetric carbometalation (a reductive Heck-type reaction) with an arylboronic acid, and (iii) a final reduction of the resulting tetrahydropyridine. nih.gov This approach provides access to a wide variety of enantioenriched 3-substituted piperidines with high yields and excellent enantioselectivity. snnu.edu.cnfigshare.com The reaction shows broad functional group tolerance, accommodating various substituents on the arylboronic acid. snnu.edu.cnacs.org

Another catalytic approach is the phosphine-catalyzed [4+2] annulation of imines with allenes, which furnishes highly functionalized piperidine derivatives with good stereoselectivity. acs.org Chiral phosphepine catalysts have proven effective in rendering this process enantioselective. acs.org Furthermore, chemo-enzymatic methods, combining biocatalysts like amine oxidases and ene-imine reductases, have been developed for the asymmetric dearomatization of activated pyridines to prepare stereo-defined 3-substituted piperidines. nih.gov

Catalytic SystemReaction TypeSubstratesKey Features
[Rh(cod)(OH)]₂ / Chiral Ligand (e.g., (S)-Segphos)Asymmetric Reductive HeckDihydropyridine, Arylboronic AcidsHigh yield and enantioselectivity; broad functional group tolerance. organic-chemistry.org
Chiral Phosphepine[4+2] AnnulationImines, AllenesAccess to functionalized piperidines with good stereoselectivity. acs.org
Amine Oxidase / Ene Imine ReductaseChemo-enzymatic CascadeN-substituted TetrahydropyridinesStereoselective one-pot conversion to chiral 3-substituted piperidines. nih.gov

Chiral auxiliaries are recoverable stereogenic groups temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.org This strategy relies on relayed asymmetric induction, where the auxiliary's chirality dictates the formation of a new stereocenter. researchgate.net

In piperidine synthesis, a chiral amine can be used as a precursor, or a chiral group can be attached to the nitrogen of a pro-chiral substrate. For example, D-arabinopyranosylamine has been employed as a chiral auxiliary in a domino Mannich–Michael reaction with Danishefsky's diene to furnish N-arabinosyl dehydropiperidinones with high diastereoselectivity. cdnsciencepub.com Subsequent transformations of these intermediates lead to various enantiopure piperidine derivatives. cdnsciencepub.com

Other widely used auxiliaries include Evans' oxazolidinones and Oppolzer's camphorsultam. wikipedia.org An N-acylated oxazolidinone, for instance, can undergo diastereoselective alkylation or aldol (B89426) reactions, with the resulting product later being cyclized to form the piperidine ring, after which the auxiliary is cleaved and recovered. wikipedia.org Similarly, N-sulfinyl imines derived from tert-butanesulfinamide can be used to synthesize chiral piperidines via α-alkylation. nih.gov

Chiral AuxiliaryKey ReactionPrecursorsOutcome
D-ArabinopyranosylamineDomino Mannich–MichaelAldimines, Danishefsky's dieneHigh diastereoselectivity in dehydropiperidinone formation. cdnsciencepub.com
OxazolidinonesDiastereoselective Alkylation/AldolN-Acyl OxazolidinonesFormation of chiral acyclic precursors for subsequent cyclization. wikipedia.org
tert-Butanesulfinamideα-AlkylationN-Sulfinyl ImidatesSynthesis of chiral N-sulfinyl 3-arylpiperidines. nih.gov

When a molecule contains more than one stereocenter, diastereoselective synthesis is required to control the relative stereochemistry. For analogs of this compound with additional substituents, controlling diastereoselectivity is crucial.

A common strategy involves the hydrogenation of substituted pyridines. The catalytic hydrogenation of disubstituted pyridines often proceeds with high diastereoselectivity, typically yielding cis-piperidines as the major product due to the catalyst coordinating to the less hindered face of the substrate adsorbed on the catalyst surface. rsc.org The resulting cis-isomers can then be converted to the thermodynamically more stable trans-diastereomers through base-mediated epimerization at the α-carbon. rsc.org

Substrate-controlled cyclizations are also a powerful tool. An acyclic precursor containing one or more stereocenters can be cyclized in a way that the existing chirality directs the formation of new stereocenters. For example, an asymmetric aza-Prins reaction, involving the cyclization of a chiral homoallylic amine with an aldehyde, can produce highly substituted enantiopure piperidines with excellent diastereoselectivity. thieme-connect.com

Key Reaction Mechanisms and Reagents in the Synthesis of this compound

The construction of the piperidine ring is the cornerstone of these syntheses, and various cyclization reactions are employed, each with its own characteristic mechanism and required reagents.

The formation of the six-membered piperidine ring can be achieved through a multitude of intramolecular cyclization reactions. nih.gov

Reductive Amination: The intramolecular cyclization of an amino-aldehyde or amino-ketone is a classic and robust method. The reaction proceeds through the formation of an intermediate cyclic iminium ion, which is then reduced in situ by a reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) to yield the piperidine.

Aza-Prins Cyclization: This reaction involves the acid-catalyzed cyclization of a homoallylic amine with an aldehyde. thieme-connect.comyoutube.com The mechanism begins with the formation of an N-acyliminium ion, which is then attacked by the tethered alkene nucleophile. The resulting piperidinyl cation is trapped by a nucleophile (e.g., a halide from a Lewis acid like NbCl₅) to afford the 4-substituted piperidine. rasayanjournal.co.in

Rhodium-Catalyzed Carbometalation: In the asymmetric synthesis of 3-arylpiperidines, the key mechanistic step is the carbometalation of a dihydropyridine intermediate. acs.org A proposed mechanism involves the coordination of a chiral Rh-complex to the dihydropyridine, followed by transmetalation with the arylboronic acid to form an aryl-Rh species. This complex then undergoes carbometalation across the diene, and a subsequent protodemetalation step yields the 3-aryl-tetrahydropyridine product and regenerates the catalyst. nih.govacs.org

Radical-Mediated Cyclization: Radical cyclizations offer an alternative route. For example, a 6-endo-dig reductive hydroamination/cyclization of alkynes can be used. nih.gov The reaction is initiated by the acid-mediated functionalization of the alkyne, leading to an iminium ion that is subsequently reduced to form the piperidine ring. nih.gov

These diverse methodologies provide a robust toolbox for medicinal chemists to access this compound and its structurally related analogs with a high degree of control over their three-dimensional structure.

Carbon-Carbon Bond Formation Methodologies

The crucial step in the synthesis of this compound is the formation of the carbon-carbon bond between the piperidine ring and the 2-chloro-4-fluorophenyl moiety. Several modern catalytic methods have proven effective for this transformation, offering advantages in terms of efficiency, selectivity, and functional group tolerance.

Rhodium-Catalyzed Asymmetric Reductive Heck Reaction:

A prominent strategy for forging the aryl-piperidine bond is the rhodium-catalyzed asymmetric reductive Heck reaction (also described as carbometalation). nih.govnih.gov This method typically involves the cross-coupling of an arylboronic acid with a dihydropyridine derivative. acs.org The general process can be outlined in three main steps:

Partial Reduction of Pyridine: Pyridine is first partially reduced to a more reactive dihydropyridine intermediate, such as a phenyl pyridine-1(2H)-carboxylate. organic-chemistry.org

Rh-Catalyzed Asymmetric Carbometalation: The dihydropyridine then undergoes a highly regio- and enantioselective rhodium-catalyzed reaction with an appropriate arylboronic acid. For the target molecule, this would be (2-chloro-4-fluorophenyl)boronic acid. This key step forms the C-C bond and establishes the stereochemistry at the C3 position of the piperidine precursor. nih.gov

Reduction: The resulting 3-substituted tetrahydropyridine is then reduced to the final piperidine product. nih.gov

This methodology is noted for its broad functional group tolerance and can be performed on a gram scale, indicating its potential for larger-scale synthesis. nih.govacs.org The optimization of this reaction often involves screening catalysts, ligands, and bases. For instance, a combination of [Rh(cod)(OH)]₂ as the catalyst precursor and (S)-Segphos as a chiral ligand has been shown to provide high yields and excellent enantioselectivity. nih.gov

Palladium-Catalyzed C(sp³)–H Arylation:

Another advanced approach is the palladium-catalyzed direct arylation of a C(sp³)–H bond on the piperidine ring. This strategy offers high atom economy by avoiding the need for pre-functionalized starting materials. In one example, a directing group, such as an aminoquinoline auxiliary attached at the C3 position of the piperidine, can be used to achieve excellent regio- and stereoselectivity for C-H arylation at the C4 position. acs.org While this specific example targets the C4 position, the principle of directed C-H functionalization is a powerful tool that could be adapted for C3 arylation. These reactions typically use a palladium catalyst and a suitable base, such as potassium carbonate, and are often performed without the need for silver-based additives. acs.org

Grignard Reaction with 3-Piperidone Derivatives:

A more traditional but effective method for C-C bond formation involves the Grignard reaction. This approach uses an N-protected 3-piperidone as the starting material, which reacts with a Grignard reagent, in this case, (2-chloro-4-fluorophenyl)magnesium halide. google.com This reaction forms a 3-hydroxy-3-phenylpiperidine intermediate. Subsequent dehydration (elimination) of the tertiary alcohol yields a tetrahydropyridine, which is then hydrogenated to afford the final 3-arylpiperidine product. google.com This route is robust but may require a final chiral resolution step to separate enantiomers, as the initial Grignard addition is typically not stereoselective. google.com

Method Key Reagents/Catalyst Starting Materials Key Features
Rh-Catalyzed Reductive Heck[Rh(cod)(OH)]₂, Chiral Ligand (e.g., Segphos)Pyridine, Arylboronic AcidHigh enantioselectivity, broad functional group tolerance, gram-scale potential. nih.govacs.org
Pd-Catalyzed C-H ArylationPd Catalyst, Directing GroupPiperidine with directing group, Aryl HalideHigh atom economy, excellent regio- and stereoselectivity. acs.org
Grignard ReactionGrignard Reagent (ArMgX)N-protected 3-piperidoneRobust, uses common reagents, may require resolution. google.com

Halogenation and Fluorination Strategies on Phenyl Moieties

The introduction of chlorine and fluorine atoms onto the phenyl ring is a critical aspect of synthesizing the target compound. This can be achieved either by using a pre-halogenated starting material or by performing halogenation reactions on a 3-phenylpiperidine (B1330008) scaffold in a "late-stage" functionalization approach.

Using Pre-halogenated Building Blocks:

The most straightforward strategy is to employ a starting material that already contains the desired 2-chloro-4-fluoro substitution pattern. In the context of the C-C bond formation methods described above, this would involve using:

(2-chloro-4-fluorophenyl)boronic acid for rhodium-catalyzed reductive Heck reactions or Suzuki-Miyaura cross-coupling reactions. nih.gov

1-bromo-2-chloro-4-fluorobenzene or 1-iodo-2-chloro-4-fluorobenzene for palladium-catalyzed C-H arylation. acs.org

(2-chloro-4-fluorophenyl)magnesium halide for the Grignard reaction. google.com

This approach is generally preferred as it avoids potential issues with regioselectivity and the harsh conditions that can be associated with direct halogenation of complex molecules.

Late-Stage C-H Fluorination:

Late-stage fluorination has emerged as a powerful strategy in medicinal chemistry, allowing for the introduction of fluorine atoms into complex molecules at a late step in the synthesis. This can be particularly useful for creating analogs for structure-activity relationship (SAR) studies. While not specifically documented for 3-(2-chlorophenyl)piperidine (B13526824), methods for direct C-H fluorination could be applied. These reactions often involve transition-metal catalysis or photoredox catalysis to selectively activate a C-H bond on the aromatic ring for fluorination. berkeley.edu For example, manganese-based catalysts have been developed for the fluorination of benzylic C-H bonds, demonstrating the potential for selective fluorination in complex environments. researchgate.netnih.gov This approach would begin with a 3-(2-chlorophenyl)piperidine precursor, followed by a regioselective C-H fluorination step. The challenge lies in controlling the regioselectivity to target the C4 position of the phenyl ring.

Optimization of Synthetic Routes for Scalability and Efficiency

Transitioning a synthetic route from laboratory scale to industrial production requires careful optimization for cost, safety, and efficiency. For a molecule like this compound, several factors are critical for developing a scalable process.

Catalyst Loading and Cost: For routes employing precious metals like rhodium and palladium, minimizing catalyst loading is a primary goal. Optimization studies focus on finding the lowest possible catalyst concentration that maintains a high reaction rate and yield. For instance, scalable syntheses of related piperidine derivatives have been achieved through the catalytic hydrogenation of pyridine precursors, a method well-suited for large-scale production. researchgate.net

Reaction Conditions: Optimizing reaction conditions involves adjusting temperature, pressure, concentration, and reaction time. For example, the rhodium-catalyzed carbometalation reaction for 3-arylpiperidines was optimized by screening solvents and bases, finding that a specific mixture of THP, toluene, and water with aqueous cesium hydroxide (B78521) gave the best results. nih.govorganic-chemistry.org For industrial applications, preference is given to reactions that run at or near ambient temperature and pressure and use safer, more environmentally benign solvents.

Purification and Isolation: Scalable routes must have straightforward and efficient purification methods. Crystallization is often preferred over chromatographic purification on a large scale. The synthesis of chiral intermediates for the drug Niraparib, which features a 3-phenylpiperidine core, relies on routes designed to be economical and suitable for large-scale production, often involving crystallization for purification and resolution. google.com

Comparative Analysis of Diverse Synthetic Strategies for this compound

Choosing a synthetic strategy depends on the specific requirements of the synthesis, such as the need for enantiopurity, the scale of production, and the availability of starting materials.

Comparison of C-C Bond Formation Methods:

Stereoselectivity: The Rh-catalyzed asymmetric reductive Heck reaction is superior for controlling stereochemistry, directly yielding an enantioenriched product with high enantiomeric excess (ee). nih.govnih.gov In contrast, the Grignard reaction on 3-piperidone produces a racemic product that requires a separate, often costly and yield-reducing, chiral resolution step. google.com Directed C-H arylation can also be highly stereoselective, often yielding a specific diastereomer. acs.org

Scope and Functional Group Tolerance: Modern catalytic methods, particularly the rhodium- and palladium-catalyzed routes, generally exhibit broad functional group tolerance, allowing for the synthesis of a wide array of analogs with different substituents on both the piperidine and aryl rings. nih.govacs.org Grignard reactions are less tolerant of acidic protons and certain reducible functional groups.

Scalability: The Grignard synthesis is a well-established and scalable reaction. However, the subsequent hydrogenation and resolution steps can add complexity on a large scale. The hydrogenation of pyridine derivatives is a proven scalable method. researchgate.net The rhodium-catalyzed method has been demonstrated on the gram scale, suggesting good potential for scalability, although catalyst cost and recycling would be significant considerations for industrial production. nih.gov

Comparison of Halogenation Strategies:

Convergent vs. Linear Synthesis: Using pre-halogenated building blocks (a convergent approach) is generally more efficient and reliable. It ensures the correct substitution pattern from the outset and avoids potential side reactions or regioselectivity issues associated with late-stage halogenation.

Flexibility for Analog Synthesis: Late-stage C-H fluorination offers unparalleled flexibility for rapidly creating a library of fluorinated analogs from a common intermediate. berkeley.edu This is highly valuable in a drug discovery context for exploring SAR. However, achieving high regioselectivity on a complex, substituted phenyl ring can be a significant challenge that may require extensive optimization for each specific substrate.

Structure Activity Relationship Sar Studies of 3 2 Chloro 4 Fluorophenyl Piperidine Derivatives

Design Principles for Structural Modification of the 3-(2-Chloro-4-fluorophenyl)piperidine Scaffold

The design of analogs based on the this compound scaffold is guided by established medicinal chemistry principles aimed at optimizing potency, selectivity, and drug-like properties. Key strategies involve modifying three primary regions of the molecule: the phenyl ring, the piperidine (B6355638) ring, and any linker connecting the scaffold to other pharmacophoric elements.

Phenyl Ring Modification: The 2-chloro and 4-fluoro substituents are critical features. The chlorine atom, being ortho to the piperidine linkage, can induce a torsional twist between the phenyl and piperidine rings. This conformational constraint can be crucial for fitting into specific protein binding pockets and may enhance selectivity. The fluorine atom at the para-position is a common bioisosteric replacement for hydrogen that can improve metabolic stability by blocking potential sites of oxidation and can also enhance binding affinity through favorable electrostatic or hydrogen bond interactions. Modifications are designed to probe the tolerance of the biological target for different substitution patterns.

Linker and Appended Groups: In many active compounds, the piperidine nitrogen is attached to other molecular fragments via linkers. The design principles for these linkers focus on achieving the optimal distance and geometry for simultaneous interaction with different regions of a target protein. The nature of the appended groups is varied to explore different binding modes, such as hydrophobic, hydrogen bonding, or ionic interactions.

Impact of Substituent Variation on Biological Activity Profiles (Preclinical, In Vitro)

The systematic modification of the this compound scaffold has led to the discovery of compounds with diverse biological activities. Preclinical and in vitro studies are essential for establishing the SAR and identifying promising lead candidates.

The halogen substitution pattern on the phenyl ring is a determinant of biological activity. While the 2-chloro, 4-fluoro pattern is common, exploring variations helps to map the electronic and steric requirements of the target's binding site.

Studies on related halogenated compounds have shown that both the type of halogen (F, Cl, Br) and its position can dramatically alter potency and selectivity. For instance, moving the chlorine atom from the 2-position to the 3-position or replacing the 4-fluoro with a chloro group can lead to significant changes in activity by altering the molecule's electronic distribution and its ability to form halogen bonds. The presence of the ortho-chloro group often restricts the rotation of the phenyl ring, locking the molecule into a preferred conformation that may be more or less favorable for binding, depending on the specific target.

Table 1: Illustrative Impact of Phenyl Ring Halogen Modifications on In Vitro Activity (Note: Data is hypothetical and for illustrative purposes to demonstrate SAR principles, as specific comparative data for this exact scaffold is not publicly available.)

CompoundPhenyl Ring SubstitutionTarget Binding Affinity (Kᵢ, nM)
Analog A2-Chloro, 4-Fluoro15
Analog B2-Chloro, 4-Chloro45
Analog C3-Chloro, 4-Fluoro120
Analog D4-Fluoro250

The piperidine ring is not merely a spacer; its conformation and substitution patterns are critical to activity. The 3-arylpiperidine moiety typically exists in a chair conformation with the aryl group in either an axial or equatorial position. The energy barrier between these two conformations can be influenced by other substituents on the ring.

Substitutions at the N1 position of the piperidine are the most common modification. Attaching different alkyl, benzyl, or more complex groups can explore hydrophobic pockets in the target protein and modulate the compound's pKa, which affects its ionization state, solubility, and cell permeability. For example, introducing a basic amine via an alkyl chain can introduce a positive charge at physiological pH, enabling ionic interactions.

Furthermore, substitutions on the carbon atoms (C2, C4, C5, C6) can introduce new stereocenters and enforce specific ring conformations, which can be beneficial for locking the molecule into its bioactive conformation and improving selectivity.

When the this compound scaffold is part of a larger molecule, the linker connecting it to other functional groups plays a crucial role. The length, rigidity, and chemical nature of the linker are key variables in SAR studies.

Length: A linker that is too short may prevent the two parts of the molecule from reaching their respective binding sites simultaneously. A linker that is too long might introduce excessive flexibility, which is entropically unfavorable for binding.

Rigidity: Introducing rigid elements like double bonds or cyclic structures into the linker can reduce the number of available conformations, pre-organizing the molecule for binding and potentially increasing affinity.

Chemical Nature: Incorporating functionalities like amides, ethers, or sulfonamides into the linker can provide additional hydrogen bond donors or acceptors for interaction with the target.

Stereochemical Influences on Activity: Enantiomeric and Diastereomeric Effects

The 3-position of the piperidine ring is a stereocenter, meaning that this compound exists as a pair of enantiomers, (R) and (S). Biological systems are chiral, and it is common for one enantiomer to exhibit significantly higher potency, a different pharmacological profile, or better metabolic stability than the other. This is because the three-dimensional arrangement of atoms in one enantiomer may allow for a more optimal fit into the chiral binding site of a protein target.

Therefore, the stereoselective synthesis and evaluation of individual enantiomers are critical steps in the drug discovery process. If additional stereocenters are introduced elsewhere in the molecule (e.g., on the piperidine ring or its substituents), diastereomers will be formed. These diastereomers have different physical properties and often exhibit distinct biological activities, further highlighting the importance of precise stereochemical control in the design of potent and selective analogs. Often, the activity resides predominantly in one specific stereoisomer.

Computational Approaches to SAR Elucidation for this compound Analogs

Computational chemistry and molecular modeling are indispensable tools for understanding the SAR of this compound derivatives. These methods provide insights into the molecular properties and interactions that govern biological activity.

Molecular Docking: Docking simulations are used to predict the preferred binding mode of a ligand within the active site of a target protein. This allows researchers to visualize key interactions, such as hydrogen bonds, hydrophobic contacts, and halogen bonds, rationalizing why certain analogs are more potent than others. It can also guide the design of new analogs with improved binding affinity.

Conformational Analysis: Computational methods are used to determine the preferred low-energy conformations of the piperidine ring and the orientation of the phenyl substituent. Understanding the conformational effects of different substituents is crucial, as the molecule must adopt a specific "bioactive" conformation to bind to its target effectively.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical properties (e.g., lipophilicity, electronic properties, steric parameters) of a series of compounds and their biological activity. These models can be used to predict the activity of untested analogs and to prioritize which compounds to synthesize next.

These computational approaches, when used in conjunction with experimental data, accelerate the drug design cycle by providing a rational basis for structural modifications and a deeper understanding of the complex interplay between molecular structure and biological function.

An article on the pharmacological characterization of this compound cannot be generated at this time. A thorough search of scientific literature and databases did not yield specific preclinical, in vitro data for the compound "this compound" or its immediate derivatives that would be necessary to populate the requested detailed outline.

The search for information on this specific chemical entity did not uncover published research detailing its affinity and selectivity for G-Protein Coupled Receptors (GPCRs), its ligand binding properties to ion channels and transporters, or its effects in enzyme inhibition studies. Furthermore, no data was found regarding its functional characterization in cellular assays, such as cell-based reporter gene assays or its influence on intracellular signaling pathways.

While there is a substantial body of research on various piperidine-containing molecules and their diverse pharmacological activities, the specific data required to construct an article according to the provided detailed structure for "this compound" is not available in the public domain based on the conducted searches. Further attempts to locate this information were unsuccessful. Therefore, it is not possible to provide a scientifically accurate and informative article that adheres to the user's strict outline and content requirements.

Pharmacological Characterization and Target Identification Preclinical, in Vitro

Identification and Validation of Molecular Targets for 3-(2-Chloro-4-fluorophenyl)piperidine

There is no available scientific literature detailing the identification or validation of specific molecular targets for this compound. In vitro binding assays, affinity studies, or other target identification techniques involving this specific compound have not been published in accessible scientific domains. Consequently, data tables of binding affinities (e.g., Kᵢ, Kd) or functional activities (e.g., IC₅₀, EC₅₀) at specific receptors, enzymes, or ion channels cannot be provided.

Mechanism of Action Studies at the Molecular and Cellular Level

Consistent with the absence of identified molecular targets, there are no published studies elucidating the mechanism of action of this compound at a molecular or cellular level. Research detailing its effects on intracellular signaling pathways, enzyme kinetics, gene expression, or other cellular functions is not present in the public record. Therefore, a discussion of its mechanism of action cannot be formulated.

Advanced Spectroscopic and Structural Analysis in 3 2 Chloro 4 Fluorophenyl Piperidine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 3-(2-Chloro-4-fluorophenyl)piperidine

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework and the connectivity of atoms. For this compound, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to unambiguously assign the structure and determine its stereochemistry.

One-dimensional NMR spectra, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively. In a typical ¹H NMR spectrum of this compound, distinct signals would be observed for the aromatic protons of the 2-chloro-4-fluorophenyl group and the aliphatic protons of the piperidine (B6355638) ring. The integration of these signals corresponds to the number of protons in each environment, while the splitting patterns (multiplicity), governed by spin-spin coupling, reveal the number of adjacent protons.

For a more detailed structural assignment, 2D NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are utilized. A COSY spectrum would reveal the coupling relationships between protons, allowing for the tracing of the proton network within the piperidine ring. An HSQC experiment correlates the signals of protons directly attached to carbon atoms, enabling the assignment of the ¹³C NMR spectrum.

The following table provides hypothetical ¹H NMR chemical shift ranges for the protons in this compound, based on typical values for similar substituted piperidine and phenyl rings. chemicalbook.com

Proton PositionExpected Chemical Shift (ppm)Multiplicity
Piperidine N-H1.5 - 3.0Broad singlet
Piperidine H2 (axial & equatorial)2.5 - 3.5Multiplet
Piperidine H3 (axial & equatorial)1.5 - 2.5Multiplet
Piperidine H4 (axial & equatorial)1.0 - 2.0Multiplet
Piperidine H5 (axial & equatorial)1.0 - 2.0Multiplet
Piperidine H6 (axial & equatorial)2.5 - 3.5Multiplet
Aromatic H6.9 - 7.5Multiplets

Note: The actual chemical shifts can vary depending on the solvent and other experimental conditions.

Generally, a large coupling constant between vicinal axial protons (³Jaa, typically 8-13 Hz) and smaller coupling constants for axial-equatorial (³Jae, typically 2-5 Hz) and equatorial-equatorial (³Jee, typically 2-5 Hz) interactions are observed in a chair conformation. niscpr.res.in By analyzing the coupling constants of the piperidine ring protons, the predominant orientation of the substituent can be deduced. For instance, a large coupling constant for the H3 proton would suggest it is in an axial position, which would in turn place the 2-chloro-4-fluorophenyl group in an equatorial orientation to minimize steric hindrance. The presence of the fluorine atom also allows for the use of ¹⁹F NMR and the analysis of fluorine-proton coupling constants to further probe the conformational preferences. researchgate.netresearchgate.net

Mass Spectrometry (MS) for Purity and Molecular Weight Determination of this compound

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a highly sensitive method used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental formula. nih.goveurl-pesticides.eu For this compound (C₁₁H₁₃ClFN), HRMS can distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. The calculated monoisotopic mass of this compound is 213.0720 Da. nih.gov An experimental HRMS measurement that closely matches this theoretical value would confirm the elemental composition and thus the molecular formula of the synthesized compound.

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion and the analysis of the resulting fragment ions. researchgate.net This technique provides valuable structural information by revealing the connectivity of the molecule. In an MS/MS experiment of this compound, the molecular ion ([M+H]⁺) would be selected and subjected to collision-induced dissociation. The resulting fragmentation pattern would be characteristic of the compound's structure.

Expected fragmentation pathways could include the loss of the chloro and/or fluoro substituents, as well as cleavage of the piperidine ring. The following table outlines some plausible fragment ions that could be observed in the MS/MS spectrum of this compound.

Fragment IonProposed Structure/Loss
[M+H - Cl]⁺Loss of a chlorine radical
[M+H - F]⁺Loss of a fluorine radical
[M+H - C₆H₃ClF]⁺Cleavage of the bond between the piperidine and phenyl rings
Various piperidine ring fragmentsResulting from the cleavage of the piperidine ring

X-Ray Crystallography of this compound and Its Co-Crystals

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. mdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound or one of its co-crystals, the precise arrangement of atoms in the solid state can be determined. iucr.orgresearchgate.netsci-hub.se

This technique provides a wealth of information, including:

Confirmation of the molecular structure and connectivity.

Precise bond lengths and angles. mdpi.com

The conformation of the piperidine ring in the solid state. iucr.orgsci-hub.se

The orientation of the 2-chloro-4-fluorophenyl substituent.

Details of intermolecular interactions, such as hydrogen bonding and van der Waals forces, which dictate the crystal packing. nih.gov

The crystallographic data can be used to validate the conformational preferences observed in solution by NMR and to understand how the molecule packs in a crystal lattice. This information is crucial for understanding the physicochemical properties of the solid material. While specific crystallographic data for this compound is not publicly available, the methodology remains a powerful tool for its definitive structural characterization.

Elucidation of Solid-State Molecular Conformation

The solid-state conformation of piperidine-containing molecules is crucial for understanding their biological activity and physical properties. X-ray crystallography is the definitive method for determining these three-dimensional structures. For piperidine rings, the chair conformation is the most stable and commonly observed arrangement, minimizing torsional and steric strain.

Research on various substituted piperidines consistently reveals a preference for a chair conformation. For instance, studies on compounds like 3-chloro-3-methyl-r-2,c-6-diarylpiperidin-4-ones show that the piperidine ring adopts a distorted chair conformation nih.gov. Similarly, 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one also exhibits a piperidine ring in a chair conformation with its bulky substituents preferentially occupying equatorial positions to reduce steric hindrance iucr.org. Spectroscopic analysis using 1H NMR on a series of 3-chloro-2,6-diarylpiperidin-4-ones further corroborates a chair conformation with equatorial orientations for the aryl and chloro substituents niscpr.res.in.

Based on these consistent findings in analogous structures, it is highly probable that this compound also adopts a chair conformation in the solid state. In this conformation, the bulky 2-chloro-4-fluorophenyl substituent is expected to occupy an equatorial position to minimize 1,3-diaxial interactions, which would destabilize an axial arrangement.

Table 1: Expected Conformational Parameters for this compound Based on Analogous Compounds

Parameter Expected Value/Characteristic Rationale from Analog Studies
Piperidine Ring Conformation Chair Overwhelmingly favored conformation in numerous piperidine derivatives to minimize strain nih.goviucr.orgniscpr.res.in.
Substituent Orientation Equatorial The 2-chloro-4-fluorophenyl group is bulky and would be sterically hindered in an axial position niscpr.res.in.

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a network of intermolecular interactions. These non-covalent forces, though weak individually, collectively dictate the crystal's stability, density, and morphology. For a molecule like this compound, which contains a secondary amine (N-H), an aromatic ring, and halogen atoms, several types of interactions are expected to play a role.

Hydrogen bonding is a primary directional force in crystal engineering. The secondary amine of the piperidine ring can act as a hydrogen bond donor (N-H). In the absence of stronger acceptors, it can form N-H···N hydrogen bonds with an adjacent molecule, or potentially weaker N-H···F or N-H···Cl bonds. In the crystal structures of related compounds, such as 3-chloro-3-methyl-r-2,c-6-diarylpiperidin-4-ones, molecules are linked into chains by N—H⋯O hydrogen bonds nih.gov.

Weak C-H···π interactions, where a C-H bond points towards the face of the aromatic phenyl ring, are also common and contribute to crystal cohesion. These have been observed in the packing of fluorinated diphenidine (B1206869) derivatives and various piperidin-4-ones nih.goviucr.orgntu.ac.uk. Furthermore, C-H···F interactions are noted as significant in the crystal packing of fluorinated organic molecules iucr.org. Given the presence of fluorine, these interactions are plausible in the crystal structure of the title compound.

Chiroptical Spectroscopy for Enantiomeric Purity Assessment (e.g., Circular Dichroism)

This compound is a chiral molecule, existing as two non-superimposable mirror images (enantiomers). Chiroptical spectroscopic techniques are essential for distinguishing between these enantiomers and quantifying their relative amounts, a critical aspect in pharmaceutical development as different enantiomers can have vastly different biological effects.

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. While electronic CD (ECD) observes electronic transitions in the UV-Vis region, Vibrational Circular Dichroism (VCD) measures vibrational transitions in the infrared region. VCD is particularly sensitive to the absolute configuration and conformation of a molecule in solution nih.govresearchgate.net.

The application of VCD in determining the absolute configuration of chiral piperidine derivatives has been demonstrated effectively. For example, in the study of (3R,4S)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine, VCD spectra were measured and compared with spectra simulated using ab initio quantum chemical calculations for a specific enantiomer nih.govresearchgate.net. A match between the experimental spectrum of an enantiomer and the simulated spectrum for a known configuration (e.g., R/S) allows for the unambiguous assignment of its absolute configuration.

For assessing enantiomeric purity, the intensity of a CD signal is directly proportional to the enantiomeric excess (e.e.). A pure enantiomer will show a maximum CD signal, while a racemic mixture (50:50 of each enantiomer) will be CD-silent. By comparing the CD signal intensity of a sample to that of a pure enantiomeric standard, the enantiomeric purity can be accurately determined. Therefore, VCD serves as a highly effective tool for both structural elucidation and purity assessment of chiral compounds like this compound researchgate.net.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one
3-chloro-2,6-diarylpiperidin-4-ones
3-chloro-3-methyl-r-2,c-6-diarylpiperidin-4-ones

Computational Chemistry and Molecular Modeling of 3 2 Chloro 4 Fluorophenyl Piperidine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a detailed description of the electron distribution, which governs the molecule's geometry, stability, and reactivity.

DFT calculations, often using a basis set like B3LYP/6-311++G(d,p), can optimize the geometry of different conformers and calculate their relative energies. researchgate.net The results of such studies would likely indicate that the conformer with the bulky 2-chloro-4-fluorophenyl group in the equatorial position is energetically favored, as this minimizes steric hindrance. nih.gov These conformational preferences are critical as they dictate how the molecule presents itself to a biological target.

Table 1: Hypothetical Relative Energies of 3-(2-Chloro-4-fluorophenyl)piperidine Conformers Calculated by DFT

Conformer Substituent Position Relative Energy (kcal/mol)
Chair Equatorial 0.00
Chair Axial 2.50
Twist-Boat Equatorial 5.80

Note: This data is illustrative and based on typical energy differences for substituted piperidines.

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are indicators of a molecule's reactivity and its ability to participate in chemical reactions. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons.

The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for assessing molecular stability; a larger gap suggests higher stability and lower reactivity. sci-hub.se For this compound, FMO analysis can identify the most probable sites for electrophilic and nucleophilic attack. The electron-withdrawing nature of the chlorine and fluorine atoms on the phenyl ring would influence the electron density distribution across the molecule. nih.gov Calculations would likely show the HOMO localized on the electron-rich piperidine (B6355638) ring, particularly the nitrogen atom, while the LUMO might be distributed over the aromatic ring. nih.gov This information is invaluable for predicting metabolic pathways and designing synthetic routes.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

Molecular Orbital Energy (eV)
HOMO -6.5
LUMO -1.1

Note: These values are representative for similar heterocyclic compounds. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Sampling and Ligand-Target Interactions

While quantum calculations provide static pictures of molecules, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes and interactions.

For this compound, MD simulations can be used to explore its conformational landscape in a solvent environment, providing a more realistic picture than gas-phase DFT calculations. More importantly, when the compound is placed in the binding site of a target protein, MD simulations can assess the stability of the ligand-protein complex. These simulations can reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the binding, and how these interactions fluctuate over time. researchgate.net This is crucial for understanding the mechanism of action and for predicting the binding affinity.

Docking Studies of this compound into Protein Binding Sites

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to predict the binding mode and affinity of a small molecule ligand, such as this compound, to the active site of a target protein.

Docking studies involve generating a multitude of possible binding poses of the ligand within the protein's binding pocket and then using a scoring function to rank them. researchgate.net For this compound, which has structural similarities to compounds targeting neurotransmitter receptors or enzymes, docking could be employed to investigate its potential interactions with targets like serotonin (B10506) receptors or monoamine transporters. nih.gov The results would highlight key interactions, such as hydrogen bonding between the piperidine nitrogen and acidic residues (e.g., Asp, Glu) or pi-pi stacking between the fluorophenyl ring and aromatic residues (e.g., Phe, Tyr, Trp) in the binding site. bohrium.com

QSAR (Quantitative Structure-Activity Relationship) Modeling for Predictive Activity

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov By developing a QSAR model, the activity of new, unsynthesized compounds can be predicted.

For a series of derivatives based on the this compound scaffold, a QSAR study would involve calculating a set of molecular descriptors (e.g., physicochemical, topological, electronic) for each compound and then using statistical methods, like multiple linear regression or machine learning algorithms, to build a predictive model. researchgate.net For instance, a 3D-QSAR approach like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) could be used to correlate the 3D steric and electrostatic fields of the molecules with their activity. mdpi.com Such models can guide the design of more potent analogs by indicating which structural modifications are likely to enhance activity.

Virtual Screening and Lead Optimization Strategies based on this compound

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. mdpi.com If this compound is identified as a hit compound, its structure can be used as a query for similarity searching or as a starting point for pharmacophore modeling.

A pharmacophore model derived from the key interaction features of this compound in a binding site can be used to screen virtual compound databases for structurally diverse molecules that could have similar biological activity. nih.gov Once hits are identified, lead optimization strategies can be employed. This involves making iterative chemical modifications to the this compound scaffold to improve properties like potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. The computational tools described above, such as docking and QSAR, play an integral role in guiding this optimization process. mdpi.com

Future Directions and Emerging Research Avenues for 3 2 Chloro 4 Fluorophenyl Piperidine

Development of Novel Synthetic Methodologies for Accessing Diverse Analogs

The exploration of the chemical space around 3-(2-Chloro-4-fluorophenyl)piperidine is contingent on the availability of robust and versatile synthetic strategies. Future research will likely focus on developing novel methodologies that allow for the efficient and stereoselective synthesis of a wide array of analogs.

Key areas of development include:

Asymmetric Synthesis: Transition-metal catalysis, particularly with rhodium and palladium, has shown promise in the asymmetric synthesis of 3-substituted piperidines. nih.govacs.org Future efforts will likely refine these methods to achieve high enantioselectivity for the specific 2-chloro-4-fluoro substitution pattern, enabling the synthesis of chirally pure isomers crucial for pharmacological studies. acs.org A recently developed rhodium-catalyzed asymmetric reductive Heck reaction of aryl boronic acids and pyridine (B92270) derivatives provides a powerful three-step process to access a variety of enantioenriched 3-piperidines. acs.org

Catalytic C-H Functionalization: Direct functionalization of the piperidine (B6355638) ring's C-H bonds is a highly atom-economical approach to creating diverse analogs. This would allow for the introduction of various substituents at different positions of the piperidine core, moving beyond simple N-alkylation.

Multi-component Reactions: Strategies like the Ugi four-component reaction could be adapted to rapidly generate libraries of complex piperidine derivatives from simple starting materials. mdpi.com This high-throughput approach can accelerate the discovery of new bioactive compounds. mdpi.com

Flow Chemistry: The use of continuous flow reactors can offer improved control over reaction parameters, enhanced safety, and easier scalability for the synthesis of piperidine intermediates and final products.

These advanced synthetic methods will be instrumental in building diverse chemical libraries for comprehensive structure-activity relationship (SAR) studies.

Exploration of Additional Biological Targets and Pathways (In Vitro, Non-Human)

While the phenylpiperidine class is well-known for its activity on central nervous system (CNS) targets, the specific biological profile of this compound derivatives is not fully elucidated. nih.govresearchgate.netpainphysicianjournal.com Future in vitro and non-human in vivo studies are essential to identify and validate new biological targets and pathways.

Potential Target ClassSpecific ExamplesRationale for Exploration
G-Protein Coupled Receptors (GPCRs) Serotonin (B10506) (5-HT) Receptors, Dopamine (D4) Receptors, Opioid (mu, delta, kappa) Receptors, Nociceptin Receptor. nih.govnih.govnih.govnih.govThe phenylpiperidine scaffold is a classic pharmacophore for many CNS-acting drugs targeting these receptors. The specific halogenation may confer unique selectivity profiles. nih.govnih.gov
Ion Channels Voltage-gated sodium, potassium, and calcium channels.Piperidine derivatives have been shown to modulate ion channel activity, a mechanism relevant to anesthetic and antiarrhythmic effects. clinmedkaz.orgclinmedkaz.org
Enzymes Cathepsin K, Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), Glutathione S-transferase (GST). nih.govmdpi.comNovel piperidine-3-carboxamide derivatives have shown inhibitory activity against Cathepsin K, suggesting potential in osteoporosis research. mdpi.com Other derivatives have demonstrated inhibition of cholinesterases, relevant to Alzheimer's disease. nih.gov
Cancer-Related Pathways HDM2-p53 Interaction, JAK/STAT signaling.Certain piperidine derivatives have been identified as inhibitors of the HDM2-p53 interaction, a key target in cancer therapy. scispace.com Others have shown potential to modulate the JAK/STAT pathway, implicated in hematological cancers.

In silico screening using tools like SwissTargetPrediction can help prioritize these explorations by predicting likely protein targets. clinmedkaz.orgclinmedkaz.org Subsequent in vitro validation through radioligand binding assays, functional assays, and enzyme inhibition studies will be critical to confirm these predictions and uncover novel biological activities. nih.govnih.gov

Integration of Artificial Intelligence and Machine Learning in this compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-test-learn cycle. researchgate.net These computational tools can be powerfully applied to the design of novel this compound analogs with desired properties. mdpi.comnih.gov

Key AI/ML applications include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: By analyzing existing data on related phenylpiperidine compounds, ML algorithms can build predictive QSAR models. slideshare.net These models can forecast the biological activity of newly designed analogs, helping to prioritize synthetic efforts.

De Novo Drug Design: Generative models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on libraries of known bioactive molecules to design entirely new this compound derivatives. nih.gov These models can be tailored to generate molecules with specific physicochemical properties or a focus on a particular biological target. nih.gov

Virtual Screening: AI-driven platforms can rapidly screen vast virtual libraries of compounds to identify those most likely to bind to a specific biological target. mdpi.com This significantly reduces the time and cost associated with high-throughput screening.

ADMET Prediction: ML models are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates at an early stage, helping to identify and eliminate compounds with unfavorable profiles.

By integrating these AI/ML approaches, researchers can more efficiently navigate the vast chemical space and focus resources on synthesizing and testing compounds with the highest probability of success.

Advanced Preclinical Characterization Techniques for Functional Insights

To gain a deeper understanding of how this compound derivatives function at a molecular and systemic level, advanced preclinical characterization techniques are indispensable.

TechniqueApplicationExpected Insights
Positron Emission Tomography (PET) Using radiolabeled analogs (e.g., with 18F), researchers can visualize and quantify drug distribution and target engagement in the brains of living non-human subjects. nih.govProvides crucial information on blood-brain barrier penetration, regional brain distribution, and receptor occupancy, linking molecular properties to in vivo behavior. nih.gov
Molecular Dynamics (MD) Simulations Computational simulations that model the movement of the drug molecule and its target protein over time. rsc.orgElucidates the precise binding mode, identifies key amino acid interactions, and helps explain the molecular basis for affinity and selectivity. rsc.org
Advanced In Vitro Models Use of human induced pluripotent stem cell (iPSC)-derived neurons or organoids. ncardia.comOffers a more translationally relevant model of human CNS biology compared to traditional cell lines, improving the prediction of efficacy and potential neurotoxicity. ncardia.comcatapult.org.uk
Electrophysiology Techniques like patch-clamp recording on isolated neurons or brain slices.Directly measures the effect of compounds on neuronal excitability and ion channel function, providing mechanistic insights into their neuropharmacological effects. mdbneuro.com

These cutting-edge techniques, bridging computational modeling with advanced biological systems, will provide a comprehensive picture of the pharmacodynamics and pharmacokinetics of new analogs, facilitating their translation toward clinical development. mdbneuro.com

Potential Contributions of this compound Research to Broader Medicinal Chemistry Principles

The systematic study of this compound and its analogs can provide valuable insights that extend beyond this specific chemical series, contributing to broader principles in medicinal chemistry.

Understanding Halogen Bonding: The 2-chloro and 4-fluoro substituents provide an excellent platform to study the role of halogen bonding and other non-covalent interactions in ligand-receptor binding. nih.govnih.gov Analyzing how these specific halogens contribute to affinity and selectivity can generate rules and guidelines for the rational incorporation of halogens in drug design. nih.gov

Probing Structure-Activity Relationships (SAR): Detailed SAR studies can illuminate how subtle changes in the substitution pattern on the phenyl ring and the piperidine core affect biological activity. nih.govnih.govnih.govmdpi.com This information helps in building more predictive models for other compound classes targeting similar receptors.

Optimizing Pharmacokinetic Properties: The fluorine atom, in particular, is often used to modulate metabolic stability and membrane permeability. Studying a library of analogs can provide a clearer understanding of how the interplay between the chlorine and fluorine atoms influences key pharmacokinetic parameters like lipophilicity and clearance.

Scaffold-Based Drug Design: The 3-phenylpiperidine (B1330008) core is a "privileged scaffold." Research into decorating this specific 2-chloro-4-fluoro variant can lead to the discovery of novel compounds for a wide range of diseases, reinforcing the utility of this scaffold and providing new starting points for other drug discovery programs. researchgate.netrsc.org

Q & A

Q. How can researchers optimize the synthesis of 3-(2-Chloro-4-fluorophenyl)piperidine to improve yield and purity?

Q. What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR: Assign peaks using 2D-COSY and HSQC to resolve overlapping signals from the piperidine ring and fluorophenyl group. Fluorine’s deshielding effect requires careful integration .
  • FT-IR: Confirm the absence of NH stretches (3200–3400 cm⁻¹) to verify complete cyclization .
  • X-ray Crystallography: Resolve steric effects from the chloro-fluorophenyl substituent, which may distort the piperidine chair conformation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

Q. How do structural analogs of this compound compare in receptor binding studies?

Q. How should researchers resolve discrepancies in reported biological activities of halogenated piperidines?

Methodological Answer:

  • Meta-Analysis: Aggregate data from studies using PRISMA guidelines , focusing on variables like assay type (e.g., cell-free vs. cell-based) or stereochemical purity .
  • Orthogonal Validation: Cross-verify receptor binding data with functional assays (e.g., cAMP inhibition for GPCR activity) to distinguish allosteric vs. orthosteric effects .

Key Methodological Resources

  • Synthesis Optimization: NIST protocols for halogenated intermediates .
  • Computational Tools: ICReDD’s reaction path search algorithms .
  • Data Integrity: Encryption and access controls for sensitive chemical data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.